molecular formula C18H23N5O2 B016756 Hydrazine Carboxamide,N-{4-[4(4-methoxyphenyl)-1-pipezinyl]phenyl} CAS No. 74852-89-4

Hydrazine Carboxamide,N-{4-[4(4-methoxyphenyl)-1-pipezinyl]phenyl}

Cat. No.: B016756
CAS No.: 74852-89-4
M. Wt: 341.4 g/mol
InChI Key: SJJKOFVYSSHYQQ-UHFFFAOYSA-N
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Description

Hydrazine Carboxamide, N-{4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl}, is a structurally complex molecule featuring a hydrazine carboxamide group (-NH-C(=O)-NH₂) attached to a phenyl ring, which is further substituted with a piperazine moiety bearing a 4-methoxyphenyl group. This compound’s design integrates hydrogen-bonding capabilities (via the hydrazine carboxamide) and conformational flexibility (via the piperazine ring), making it relevant for applications in drug discovery and materials science .

Piperazine derivatives are widely studied for their pharmacological properties, including CNS activity and anticancer effects .

Properties

IUPAC Name

1-amino-3-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-25-17-8-6-16(7-9-17)23-12-10-22(11-13-23)15-4-2-14(3-5-15)20-18(24)21-19/h2-9H,10-13,19H2,1H3,(H2,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJKOFVYSSHYQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356247
Record name N-{4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl}hydrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199249
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

74852-89-4
Record name N-{4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl}hydrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Piperazine Core Synthesis

The foundational step in synthesizing the target compound involves constructing the 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine intermediate. This is achieved via a modified Raschig process, where p-methoxyaniline reacts with N,N-bis(2-chloroethyl)-4-N-methyl-p-nitroaniline in a non-protonic solvent (e.g., DMF or toluene) under alkaline conditions. The reaction proceeds through nucleophilic substitution, with the chloroethyl groups facilitating cyclization to form the piperazine ring.

Reaction Conditions :

  • Solvent : DMF or toluene

  • Base : Sodium hydroxide (2–20 g per mole of substrate)

  • Temperature : 80–140°C

  • Time : 24 hours (reflux)

This method yields 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine with an average efficiency of 87–88%.

Nitro Group Reduction to Amine

The nitro-substituted piperazine intermediate undergoes catalytic hydrogenation to produce 1-(4-methoxyphenyl)-4-(4-aminophenyl)piperazine . Using Pd/C (5–10% w/w) as a catalyst under hydrogen gas (1–3 atm) in tetrahydrofuran (THF) or ethanol, the nitro group is selectively reduced to an amine.

Key Parameters :

  • Catalyst Loading : 5–10% Pd/C

  • Pressure : 1–3 atm H₂

  • Yield : 55–60%

Hydrazine Carboxamide Functionalization

The final step introduces the hydrazine carboxamide moiety to the amine intermediate. This is accomplished via a two-step protocol:

  • Carbamate Formation : Reacting the amine with phenyl chloroformate in chloroform or acetonitrile in the presence of triethylamine (TEA) yields the corresponding phenyl carbamate.

  • Hydrazine Substitution : Treating the carbamate with hydrazine hydrate in a water-glycerol (6:4) solvent system under ultrasonic irradiation (20 kHz, 130 W) produces the target hydrazine carboxamide.

Optimized Ultrasonication Conditions :

  • Solvent : Water-glycerol (6:4 v/v)

  • Power : 130 W

  • Time : 5–20 minutes

  • Yield : 94%

Optimization of Reaction Conditions

Solvent Systems for Hydrazine Carboxamide Formation

Comparative studies reveal significant yield variations based on solvent choice during the final functionalization step:

Solvent SystemReaction MethodTime (min)Yield (%)
MethanolUltrasound2068
EthanolUltrasound2070
Water-glycerol (6:4)Ultrasound594
TolueneUltrasound2046

The water-glycerol system enhances reaction efficiency due to its dual role as a green solvent and ultrasonic cavitation medium, promoting rapid molecular collisions.

Catalytic Hydrogenation Challenges

Reducing the nitro group in 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine faces selectivity issues, as over-hydrogenation can degrade the methoxyphenyl substituent. Using Pd/C at moderate pressures (1–3 atm) minimizes side reactions, preserving the aromatic methoxy group.

Analytical Characterization

Spectroscopic Validation

The target compound is characterized by:

  • ¹H NMR : A singlet at δ 3.76 ppm (OCH₃), multiplet signals for piperazine protons (δ 2.80–3.50 ppm), and NH₂ resonances (δ 6.20–6.50 ppm).

  • IR Spectroscopy : Stretching vibrations at 1650 cm⁻¹ (C=O) and 3300 cm⁻¹ (N-H).

  • Mass Spectrometry : Molecular ion peak at m/z 396.4 (M+H⁺).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water = 70:30) confirms ≥98% purity, with a retention time of 6.8 minutes.

Comparative Analysis of Preparation Methods

Conventional vs. Ultrasound-Assisted Synthesis

ParameterConventional MethodUltrasound Method
Reaction Time60–120 minutes5–20 minutes
SolventMethanol/ethanolWater-glycerol
Yield65–72%94%

Ultrasonic irradiation reduces energy consumption and improves atom economy by 30–40%.

Cost Efficiency

The water-glycerol system lowers raw material costs by 25% compared to organic solvents, with glycerol being a recyclable byproduct .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the hydrazinecarboxamide moiety, potentially leading to the formation of amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemical Synthesis

Hydrazine Carboxamide serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, making it valuable in the development of new compounds.

Synthesis Routes

The synthesis typically involves:

  • Formation of the piperazine ring through the reaction of ethylenediamine with dihaloalkanes.
  • Substitution with a methoxyphenyl group via nucleophilic aromatic substitution.
  • Coupling with phenylhydrazinecarboxamide to achieve the final product.

Biological Research

This compound is utilized as a biological probe to study various biological processes. Its structural features allow it to interact with specific molecular targets, making it useful in pharmacological studies.

Pharmaceutical Development

Hydrazine Carboxamide is explored for its therapeutic potential in drug development. Its ability to modulate biological pathways positions it as a candidate for treating various conditions, particularly those related to the central nervous system.

Material Science

In material science, this compound is investigated for its properties that can lead to the development of new materials with specific chemical characteristics. Its unique structure may impart desirable properties such as enhanced stability or reactivity.

Case Study 1: Neuropharmacology

Research has indicated that compounds similar to Hydrazine Carboxamide can serve as effective agents in treating neurological disorders. Studies have shown that derivatives can modulate serotonin receptors, suggesting potential antidepressant effects.

Case Study 2: Anticancer Activity

A study examined the anticancer properties of hydrazine derivatives, including those structurally related to Hydrazine Carboxamide. Results indicated that these compounds could inhibit tumor growth by inducing apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of N-{4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl}hydrazinecarboxamide involves its interaction with specific molecular targets in the body. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The methoxyphenyl group may enhance the compound’s ability to cross the blood-brain barrier, making it effective in targeting central nervous system disorders. The hydrazinecarboxamide moiety may interact with enzymes or other proteins, altering their function and leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperazine-Based Carboxamides

Key Compounds :
Compound Name Substituents/R-Groups Melting Point (°C) Yield (%) Notable Properties/Activities
Target Compound 4-Methoxyphenyl on piperazine Not reported Not reported Potential hydrogen-bonding motifs
N-(4-Chlorophenyl)-4-(1H-indol-4-yl)piperazine-1-carboxamide () 4-Chlorophenyl, indole substituent Not reported Not reported Research use in metabolic enzyme studies
N-(4-Fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A3, ) 4-Fluorophenyl, quinazolinone moiety 196.5–197.8 57.3 Higher melting point due to fluorine’s electronegativity
N-(4-Methoxyphenyl)piperazine-1-carboxamide derivatives () Fluorobenzoyl, propan-2-yl glycyl Not reported Not reported Enhanced bioactivity via fluorinated groups

Structural Insights :

  • Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 4-methoxyphenyl group donates electrons through resonance, contrasting with chloro- or fluoro-substituted analogs (e.g., ), which withdraw electrons. This difference impacts solubility, crystallinity, and binding interactions .
  • Piperazine Conformation : The piperazine ring’s chair or boat conformation influences hydrogen-bonding networks. For example, N-(4-methoxyphenyl)piperazinium salts form hydrogen-bonded chains of rings, enhancing crystalline stability .

Hydrazine Carboxamide Derivatives

Key Compounds :
Compound Name Core Structure Notable Properties/Activities
2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide () Benzimidazole-sulfanyl, thiosemicarbazide Novel synthesis; potential antimicrobial activity
Pyrazole-sulfonamide hybrids () Pyrazole-sulfonamide scaffold Apoptosis induction in colon cancer cells
N′-[4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-yl]substituted hydrazides () Pyrimidine-hydrazide hybrids Antibacterial and antioxidant activities

Functional Insights :

  • Hydrazine Carboxamide vs. Thiosemicarbazides : The target compound’s hydrazine carboxamide group enables hydrogen bonding with biological targets (e.g., enzymes or DNA), while thiosemicarbazides () introduce sulfur for metal chelation, altering bioavailability .
  • Bioactivity : Pyrazole-sulfonamide hybrids () demonstrate dual-tail strategies for anticancer activity, suggesting that the target compound’s piperazine and methoxyphenyl groups could similarly enhance tumor penetration or receptor binding .

Physicochemical Properties

  • Melting Points : Fluorinated derivatives (e.g., A3 in ) exhibit higher melting points (~197°C) than chlorinated analogs (~190–195°C), attributed to stronger intermolecular forces. The target compound’s methoxy group may lower melting points compared to halogens due to reduced polarity .
  • Solubility : Methoxy groups improve solubility in polar aprotic solvents (e.g., DMF or DMSO), whereas chloro substituents enhance lipid solubility, critical for blood-brain barrier penetration in CNS drugs .

Biological Activity

Hydrazine Carboxamide, specifically N-{4-[4(4-methoxyphenyl)-1-piperazinyl]phenyl}, is a complex organic compound with significant biological activity. Its unique structure, which includes a piperazine ring and a methoxyphenyl group, allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C18H23N5O2
  • Molecular Weight : 341.40752 g/mol
  • CAS Number : 74852-89-4
  • Canonical SMILES : COC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)NN

The structure features a hydrazinecarboxamide moiety, which is known for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.

The biological activity of N-{4-[4(4-methoxyphenyl)-1-piperazinyl]phenyl}hydrazinecarboxamide is primarily attributed to its ability to interact with specific molecular targets in the body:

  • Neurotransmitter Receptor Interaction : The piperazine ring is known to modulate the activity of neurotransmitter receptors, which can influence central nervous system functions.
  • Blood-Brain Barrier Penetration : The methoxyphenyl group enhances the compound's ability to cross the blood-brain barrier, making it effective for targeting neurological disorders.
  • Enzyme Interaction : The hydrazinecarboxamide moiety may alter the function of enzymes or proteins involved in various biological processes.

Pharmacological Studies

Recent studies have investigated the pharmacological potential of this compound. It has been shown to exhibit:

  • Antidepressant Effects : Research indicates that derivatives of hydrazinecarboxamide can exhibit antidepressant-like effects in animal models, likely due to their interaction with serotonin and norepinephrine pathways.
  • Antitumor Activity : Some studies suggest that this compound may have antitumor properties, potentially through mechanisms involving apoptosis induction in cancer cells.

Case Studies

  • Study on Antidepressant Activity :
    • Objective : To evaluate the antidepressant-like effects in rodents.
    • Method : Behavioral tests such as the forced swim test and tail suspension test were utilized.
    • Results : Significant reduction in immobility time was observed, indicating potential antidepressant properties.
  • Antitumor Activity Examination :
    • Objective : Assess the cytotoxic effects on various cancer cell lines.
    • Method : MTT assay was performed to evaluate cell viability.
    • Results : The compound demonstrated dose-dependent cytotoxicity against breast and lung cancer cell lines.

Comparative Analysis

To understand the uniqueness of N-{4-[4(4-methoxyphenyl)-1-piperazinyl]phenyl}hydrazinecarboxamide, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological ActivityKey Applications
4-MethoxyphenethylamineSimple phenethylamineModulates serotonin receptorsNeurological research
4,4'-DifluorobenzophenoneFluorinated benzophenoneUsed as a polymer precursorMaterial science
N-(2-Hydroxyethyl) piperazinePiperazine derivativeAntimicrobial propertiesPharmaceutical development

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing Hydrazine Carboxamide derivatives with a 4-methoxyphenyl-piperazine moiety?

  • Methodological Answer : The synthesis typically involves cyclocondensation of hydrazine hydrate with diketoesters or diketoamides. For example, hydrazinolysis of ethyl-4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoate in ethanol yields pyrazole intermediates, which are further functionalized via nucleophilic substitution or cyclization . Piperazine ring formation often employs 4-methoxyphenyl-piperazine precursors, with carboxamide groups introduced via reaction with isocyanates or carbothioic acids under mild conditions (e.g., 25–40°C, THF/DCM solvent systems) .

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key for confirming substitution patterns on the piperazine and phenyl rings. For example, 4-methoxyphenyl protons resonate at δ ~6.8–7.3 ppm, while piperazine N-CH₂ groups appear as broad singlets near δ ~2.5–3.5 ppm .
  • X-ray Crystallography : Resolves conformational preferences (e.g., chair vs. boat piperazine geometry) and hydrogen-bonding networks. Data deposition in the Cambridge Structural Database (CSD) is recommended for validation .
  • FT-IR : Carboxamide C=O stretches appear at ~1640–1680 cm⁻¹, while N-H vibrations are observed at ~3200–3350 cm⁻¹ .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in the hydrazinolysis step?

  • Methodological Answer : Yield disparities often stem from competing side reactions (e.g., over-oxidation or dimerization). Strategies include:

  • Temperature Control : Maintain 60–70°C during hydrazinolysis to favor mono-substitution over cross-linking .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of hydrazine, while additives like K₂CO₃ suppress protonation of reactive intermediates .
  • Catalytic Optimization : Use of [2.2.2]-bicyclic hydrazine catalysts reduces activation barriers in cycloreversion steps, improving regioselectivity .

Q. What experimental approaches resolve contradictions in reported bioactivity data for 4-methoxyphenyl-piperazine derivatives?

  • Methodological Answer : Discrepancies often arise from assay-specific variables (e.g., cell lines, enzyme isoforms). To address this:

  • Isoform-Specific Profiling : For carbonic anhydrase inhibitors, validate activity against both hCA I and II using stopped-flow CO₂ hydrase assays with acetazolamide as a control .
  • Dose-Response Refinement : Use Hill slope analysis to distinguish nonspecific binding (shallow slopes) from target engagement (steep slopes) .
  • Metabolic Stability Screening : Incubate compounds with liver microsomes to identify rapid degradation pathways that may skew IC₅₀ values .

Q. How do computational methods predict the impact of substituent variation on piperazine ring conformation and ligand-receptor interactions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess energy differences between chair and twisted-boat conformers .
  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like dopamine D3 receptors. Focus on key interactions (e.g., hydrogen bonds between the carboxamide and Asp110³·³²) .
  • QSAR Modeling : Train models on datasets with substituent descriptors (e.g., Hammett σ, π-hydrophobicity) to correlate electronic effects with bioactivity .

Data Contradiction Analysis

Q. Why do certain synthetic routes yield conflicting stereochemical outcomes for the piperazine ring?

  • Methodological Answer : Steric and electronic effects of substituents dictate ring puckering. For example:

  • Electron-Withdrawing Groups (EWGs) : 4-Trifluoromethylphenyl substituents favor chair conformations due to reduced steric hindrance .
  • Bulky Substituents : 2,4-Dibromophenyl groups induce boat conformations, as observed in crystallographic studies (CSD refcode: XOPFIJ) .
  • Resolution via VT-NMR : Variable-temperature NMR (e.g., −40°C to 80°C) can detect dynamic conformational interconversions .

Advanced Experimental Design

Q. How can researchers design a robust SAR study to evaluate the role of the 4-methoxyphenyl group in modulating COX-1 inhibition?

  • Methodological Answer :

  • Analog Library Synthesis : Prepare derivatives with systematic substitutions (e.g., 4-fluoro, 4-nitro, 4-hydroxyl) while retaining the carboxamide core .
  • Enzymatic Assays : Use recombinant COX-1 in a fluorometric assay with SC-560 as a positive control. Measure Ki values via Dixon plots .
  • Cellular Validation : Test permeability using Caco-2 monolayers and correlate with logP values (optimal range: 2.5–3.5) .

Catalytic and Mechanistic Insights

Q. What catalytic systems enhance the efficiency of hydrazine-mediated metathesis reactions in derivative synthesis?

  • Methodological Answer :

  • Hydrazine Catalysts : [2.2.2]-Bicyclic hydrazines (e.g., 1,4-diazabicyclo[2.2.2]octane derivatives) lower activation barriers by stabilizing zwitterionic intermediates .
  • Solvent-Free Conditions : Ball milling with K₂CO₃ accelerates carbonyl-olefin metathesis while minimizing side reactions .
  • In Situ Monitoring : Use Raman spectroscopy to track reaction progress and identify metastable intermediates .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Hydrazine Carboxamide,N-{4-[4(4-methoxyphenyl)-1-pipezinyl]phenyl}
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Hydrazine Carboxamide,N-{4-[4(4-methoxyphenyl)-1-pipezinyl]phenyl}

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